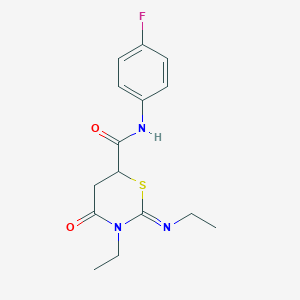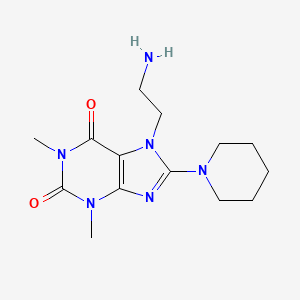![molecular formula C10H9NOS3 B11508499 (5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11508499.png)
(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a thiophene moiety, and a sulfanylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 3-methylthiophene-2-carbaldehyde with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions for several hours, leading to the formation of the desired thiazolidinone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfanylidene group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene moiety or the thiazolidinone ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as amines or halides; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazolidinones and thiophenes.
Scientific Research Applications
(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one
- (5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring, a thiophene moiety, and a sulfanylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9NOS3 |
|---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H9NOS3/c1-6-3-4-14-7(6)5-8-9(12)11(2)10(13)15-8/h3-5H,1-2H3/b8-5- |
InChI Key |
FOZZKBCAGWCCOO-YVMONPNESA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)S2)C |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide](/img/structure/B11508425.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine](/img/structure/B11508426.png)
methyl naphthalene-1-carboxylate](/img/structure/B11508439.png)

![Ethyl (6-bromo-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B11508448.png)
![methyl 3-{[6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazol-4-yl]sulfanyl}propanoate](/img/structure/B11508453.png)
![1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one](/img/structure/B11508460.png)
![Ethyl 4-{3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl}piperazine-1-carboxylate](/img/structure/B11508467.png)
![3-(2-Hydroxy-3-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxo-5-(propan-2-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11508473.png)


![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B11508487.png)
![7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11508493.png)
![Hexahydroisoindole-1,3-dione, 2-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]-](/img/structure/B11508503.png)
